2-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid

Description

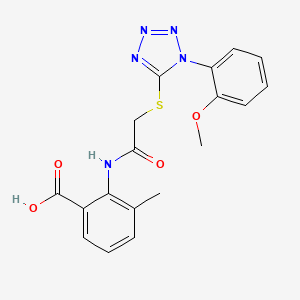

2-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid is a complex organic compound that features a tetrazole ring, a thioether linkage, and a benzoic acid moiety

Properties

IUPAC Name |

2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4S/c1-11-6-5-7-12(17(25)26)16(11)19-15(24)10-28-18-20-21-22-23(18)13-8-3-4-9-14(13)27-2/h3-9H,10H2,1-2H3,(H,19,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLJGAGDWQQCNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)NC(=O)CSC2=NN=NN2C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cyclization reaction using azobisisobutyronitrile (AIBN) and hypophosphorous acid (H₃PO₂) under reflux conditions.

Thioether Linkage Formation: The thioether linkage is formed by reacting the tetrazole derivative with a suitable thiol compound.

Amidation: The final step involves the amidation of the thioether derivative with 3-methylbenzoic acid under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: This compound has comparable antifungal activity.

Thiazole Derivatives: These compounds exhibit a wide range of biological activities, including antibacterial and antitumor properties.

Uniqueness

2-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid is unique due to its combination of a tetrazole ring and a thioether linkage, which imparts distinct chemical and biological properties.

Biological Activity

The compound 2-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid is a complex organic molecule notable for its diverse structural features, including a tetrazole moiety, thioether linkages, and a methoxyphenyl group. These characteristics suggest potential biological activities that warrant investigation, particularly in medicinal chemistry. This article reviews the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Overview

The chemical structure of the compound can be represented as follows:

This structure contains several functional groups that may contribute to its biological properties, including:

- Tetrazole Ring : Known for its role in drug design due to its ability to mimic carboxylic acids.

- Thiazole and Methoxy Groups : These moieties are often associated with various pharmacological activities.

Synthesis

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A common synthetic route includes:

- Formation of the Tetrazole Ring : Reaction of 2-methoxyphenylhydrazine with carbon disulfide and potassium hydroxide.

- Acylation : The resulting tetrazole is then acylated with thiazole-2-yl acetic acid.

This multi-step synthesis highlights the complexity involved in creating such compounds and opens avenues for further derivatization to enhance biological activity.

Antimicrobial Activity

Research indicates that compounds containing tetrazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown activity against various bacterial strains such as Escherichia coli and Bacillus subtilis. The minimal inhibitory concentrations (MICs) for these compounds suggest that structural modifications can enhance their efficacy .

Anticancer Activity

Compounds with similar structural motifs have been investigated for their anticancer properties. Studies have demonstrated that certain benzoxazole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The presence of electron-donating groups like methoxy enhances their activity, indicating a structure-activity relationship that may apply to the compound .

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets within cells. This may involve inhibition or modulation of enzyme activities or receptor interactions. For example, compounds with similar structures have been shown to act as enzyme inhibitors or receptor modulators .

Study 1: Antimicrobial Screening

In a study evaluating antimicrobial activity, derivatives were tested against model organisms. The results indicated that modifications in the phenyl ring significantly influenced antibacterial potency. Compounds with methoxy groups displayed enhanced activity compared to those without .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| A | 32 | Active |

| B | 64 | Moderate |

| C | 128 | Weak |

Study 2: Cytotoxicity Assay

A cytotoxicity assay using WST-1 reagent was conducted on various cancer cell lines. The results showed that specific structural features correlated with increased cytotoxicity.

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 | 15 | Compound A |

| A549 | 20 | Compound B |

| PC3 | 25 | Compound C |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid?

- Methodological Answer : Synthesis typically involves coupling reactions between thioacetamide intermediates and benzoic acid derivatives. For example, ethyl chlorooxoacetate can be reacted with aminobenzoic acid precursors in tetrahydrofuran (THF) at 273 K, followed by slow evaporation for crystallization . Key steps include dropwise addition of reagents and purification via ether washing . Yield optimization requires controlled solvent choice (e.g., ethanol for recrystallization) and reaction time adjustments.

Q. How is structural confirmation achieved for this compound?

- Methodological Answer : Use a combination of 1H/13C NMR (in DMSO-d6 or CDCl3) to verify proton environments and carbon frameworks, IR spectroscopy to identify functional groups (e.g., C=O, S-H stretches), and mass spectrometry for molecular weight validation . For example, characteristic NMR signals include aromatic protons (δ 7.16–7.35 ppm) and methyl/methoxy groups (δ 3.72 ppm) . Chromatographic methods (TLC/HPLC) confirm purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

- Methodological Answer : Systematically vary solvent polarity (e.g., THF vs. DMF), catalyst load (e.g., triethylamine for acid coupling), and temperature (e.g., reflux vs. ice-bath conditions). For instance, THF at 273 K minimizes side reactions during chlorooxoacetate additions . Use Design of Experiments (DoE) to assess interactions between variables. Monitor progress via TLC (e.g., chloroform:methanol 7:3) .

Q. How to resolve contradictions between computational docking predictions and experimental bioactivity data?

- Methodological Answer : If molecular docking (e.g., AutoDock Vina) suggests strong binding but in vitro assays show low activity, consider:

- Conformational flexibility : Perform molecular dynamics simulations to assess binding stability .

- Solubility limitations : Measure logP and adjust assay buffers with co-solvents (e.g., DMSO ≤1%) .

- Metabolic instability : Conduct stability studies in plasma/liver microsomes . Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What experimental strategies are recommended for evaluating antimicrobial activity?

- Methodological Answer : Use agar dilution or microbroth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess minimum inhibitory concentrations (MICs) . For fungal targets (e.g., C. albicans), incorporate Sabouraud dextrose agar. Correlate results with structural analogs (e.g., 3,4-dimethoxyphenyl derivatives) to identify SAR trends .

Q. How to address poor solubility in pharmacological assays?

- Methodological Answer : Employ co-solvent systems (PEG-400, cyclodextrins) or pH adjustment (e.g., sodium bicarbonate for carboxylic acid solubilization). Characterize solubility via HPLC-UV in buffers of varying pH. For in vivo studies, use nanoparticle formulations or prodrug strategies (e.g., ethyl ester derivatization) .

Q. What analytical methods are suitable for stability studies under storage conditions?

- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH over 4 weeks. Monitor degradation via HPLC-PDA for purity loss and LC-MS to identify breakdown products. For photostability, expose samples to UV light (ICH Q1B guidelines). Store lyophilized samples at -20°C with desiccants to prolong shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.